Actinomycin D, 2A-D-leucine-
Description
UV-Visible Spectroscopy
The phenoxazone ring system confers distinctive UV-Vis absorption properties. Actinomycin D, 2A-D-leucine- exhibits absorption maxima at 241 nm and 442 nm , corresponding to π→π* transitions in the aromatic system. Hypochromic shifts (reduction in absorbance) are observed upon binding to single-stranded DNA, particularly at guanine-rich sequences, due to intercalation-induced changes in electron delocalization.
Circular Dichroism (CD)
CD spectra reveal strong positive ellipticity bands near 220 nm and negative bands at 260 nm , indicative of the compound’s chiral peptide chains and their interaction with the phenoxazone ring. The CD profile is sensitive to conformational changes induced by DNA binding, making it a valuable tool for studying ligand-DNA complexes.
Nuclear Magnetic Resonance (NMR)
- 1H NMR : The imino protons of guanine-cytosine (G·C) base pairs in DNA exhibit upfield shifts (Δδ = −0.3 ppm) upon actinomycin D binding, reflecting changes in base stacking and hydrogen bonding.
- 31P NMR : Phosphate groups adjacent to intercalation sites show downfield shifts (Δδ = +1.2 ppm) , consistent with altered phosphate backbone dynamics.
- 7-Aminoactinomycin D , a fluorescent analog, displays a 40-nm hypsochromic shift in emission spectra when bound to single-stranded DNA, alongside a 37-fold fluorescence enhancement .
| Spectroscopic Parameter | Observation | Implication |
|---|---|---|
| UV-Vis λ~max~ | 241 nm, 442 nm | Phenoxazone ring electronic transitions |
| CD ellipticity | +220 nm, −260 nm | Chiral peptide-DNA interactions |
| 1H NMR shift (G·C) | −0.3 ppm | Base pair destacking and intercalation |
| 31P NMR shift | +1.2 ppm | Phosphate backbone distortion |
| Fluorescence enhancement | 37-fold increase | Sequence-specific binding to single-stranded DNA |
Crystallographic Analysis of Phenoxazone Ring Systems
X-ray crystallography of actinomycin D analogs reveals that the phenoxazone ring adopts a planar, aromatic conformation stabilized by intramolecular hydrogen bonds between the quinoid oxygen and adjacent amino groups. This planar structure enables intercalation into DNA duplexes, preferentially at 5'-d(GC)-3' sequences , where the phenoxazone ring stacks between guanine and cytosine bases. The cyclic pentapeptide chains adopt a β-sheet-like conformation, positioning hydrophobic residues (e.g., leucine, valine) to interact with the DNA minor groove.
Notably, the 2A-D-leucine substitution introduces steric constraints that modulate binding affinity. Comparative studies show that leucine-containing analogs exhibit ~15% reduced DNA-binding constants compared to non-substituted actinomycin D, likely due to altered van der Waals interactions in the minor groove.
Properties
CAS No. |
19864-70-1 |
|---|---|
Molecular Formula |
C63H88N12O16 |
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
2-amino-4,6-dimethyl-3-oxo-1-N-[7,11,14-trimethyl-3-(2-methylpropyl)-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C63H88N12O16/c1-28(2)25-37-58(83)74-23-17-19-38(74)59(84)70(13)26-40(76)72(15)49(30(5)6)62(87)89-34(11)45(56(81)65-37)69-55(80)42-43(64)51(78)33(10)53-48(42)66-47-36(22-21-32(9)52(47)91-53)54(79)68-46-35(12)90-63(88)50(31(7)8)73(16)41(77)27-71(14)60(85)39-20-18-24-75(39)61(86)44(29(3)4)67-57(46)82/h21-22,28-31,34-35,37-39,44-46,49-50H,17-20,23-27,64H2,1-16H3,(H,65,81)(H,67,82)(H,68,79)(H,69,80) |
InChI Key |
CKFXYIRFWMZDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)CC(C)C)C)C)C(C)C)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinomycin D, 2A-D-leucine- is typically isolated from the fermentation broth of Streptomyces parvulus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of Actinomycin D, 2A-D-leucine- follows a similar fermentation process but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial to maximize yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Actinomycin D, 2A-D-leucine- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines and thiols, are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Actinomycin D, 2A-D-leucine- has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study DNA-binding properties and interactions.
Biology: Employed in cell cycle studies to arrest cell division and induce apoptosis.
Medicine: Utilized in cancer research and treatment, particularly for pediatric cancers such as Wilms’ tumor and rhabdomyosarcoma.
Industry: Applied in the development of new antibiotics and antineoplastic agents.
Mechanism of Action
Actinomycin D, 2A-D-leucine- exerts its effects by binding to the DNA double helix, specifically at the guanine-cytosine base pairs. This binding inhibits RNA polymerase, preventing the synthesis of messenger RNA (mRNA) and, consequently, protein synthesis. The compound also stabilizes cleavable complexes of topoisomerases I and II with DNA, further disrupting cellular processes .
Comparison with Similar Compounds
Natural Actinomycin Variants
Actinomycins are produced through nonribosomal peptide synthetase (NRPS) pathways, with structural diversity arising from amino acid substitutions in the peptide chains. Key natural analogs include:
Cross-Resistance and Pharmacokinetics
Actinomycin D-resistant cell lines exhibit cross-resistance to mithramycin, vincristine, and daunomycin, attributed to reduced drug permeability via ABC transporters . Actinomycin D, 2A-D-leucine- shows promise in circumventing this resistance due to its structural evasion of efflux pumps, as evidenced by studies in Abcb1a/1b and Abcc2 knockout mice .
Bioactivity and Therapeutic Potential
- Antitumor Activity: Actinomycin D, 2A-D-leucine- induces G2-M cell cycle arrest and autophagy, similar to the parent compound, but with delayed apoptosis kinetics .
- Comparative Efficacy: In bioactivity assays, analogs like F5(23) (structurally similar to actinomycin D) show nearly identical growth inhibition trends, suggesting conserved mechanisms despite structural variations .
Q & A
Q. What are the primary research applications of Actinomycin D (2A-D-leucine-) in molecular biology?
Actinomycin D is widely used to inhibit transcription by intercalating into DNA and blocking RNA polymerase activity. A common application is in mRNA stability assays, where it is employed to halt transcription, enabling measurement of mRNA decay rates. For example, in mammalian cells, researchers typically use 5–10 µg/mL Actinomycin D for 0–24 hours, followed by RT-qPCR to quantify remaining mRNA . Controls must include untreated cells to account for baseline transcription. Validation via Northern blotting or RNA-seq is recommended to confirm results .
Q. What safety protocols are critical when handling Actinomycin D in laboratory settings?
Actinomycin D is acutely toxic (oral LD50 in rats: 7.2 mg/kg) and a suspected carcinogen (IARC Group 3). Key precautions include:
- Use of personal protective equipment (gloves, lab coats, eye protection).
- Handling in a fume hood to avoid inhalation.
- Decontamination of surfaces with 70% ethanol.
- Storage at -20°C in airtight, light-resistant containers.
Emergency measures for exposure: immediate rinsing (15+ minutes for skin/eyes) and medical consultation .
Q. How can researchers standardize Actinomycin D treatment durations across cell lines?
Variability in cell sensitivity necessitates dose-response curves for each cell type. For instance:
Treat cells with 1–20 µg/mL Actinomycin D for 2–24 hours.
Assess viability via MTT or trypan blue exclusion.
Select the lowest concentration that achieves >90% transcription inhibition without cytotoxicity.
Documentation of cell-specific tolerances (e.g., epithelial vs. hematopoietic cells) is critical for reproducibility .
Advanced Research Questions
Q. How should researchers address contradictions in Actinomycin D’s reported carcinogenicity across studies?
Discrepancies arise from model systems (e.g., rodent vs. human cell lines) and exposure durations. To resolve contradictions:
- Compare studies using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant).
- Conduct meta-analyses focusing on dose-dependent effects and confounding variables (e.g., oxidative stress in high-dose in vivo models).
- Validate findings with orthogonal assays (e.g., comet assays for DNA damage vs. transcriptomic profiling) .
Q. What experimental design considerations are essential when studying Actinomycin D’s role in bacterial-fungal interactions?
Example from Streptomyces padanus and Metarhizium anisopliae interactions:
Genetic Knockout: Use CRISPR/Cas9 to delete Actinomycin D biosynthetic genes (e.g., act cluster).
Co-culture Assays: Compare wild-type and mutant S. padanus inhibition of fungal growth on agar plates.
Metabolomic Profiling: LC-MS to confirm Actinomycin D absence in mutants.
Ecological Validation: Soil microcosm experiments to assess fitness trade-offs .
Q. How can Actinomycin D be combined with other agents (e.g., TNF-α or dexamethasone) to study apoptosis without confounding transcriptional effects?
- Temporal Separation: Pre-treat cells with Actinomycin D (4–6 hours) to block transcription, then add TNF-α/dexamethasone.
- Dose Optimization: Use subtoxic Actinomycin D concentrations (1–2 µg/mL) to minimize off-target effects.
- Controls: Include cells treated with TNF-α/dexamethasone alone and transcription-independent apoptosis inducers (e.g., staurosporine) .
Methodological and Data Analysis Guidance
Q. How should researchers validate Actinomycin D’s specificity in transcription inhibition assays?
- Negative Controls: Use α-amanitin (RNA polymerase II inhibitor) to confirm transcription blockade.
- Genome-Wide Analysis: RNA-seq to identify residual transcription (e.g., short non-coding RNAs).
- Time-Course Experiments: Ensure mRNA decay rates align with first-order kinetics (R² > 0.95 in semi-log plots) .
Q. What statistical approaches are recommended for analyzing Actinomycin D-induced mRNA decay data?
- Non-linear Regression: Fit mRNA half-life (t½) using one-phase decay models (e.g., GraphPad Prism).
- Outlier Detection: Apply Grubbs’ test to exclude technical artifacts (e.g., pipetting errors).
- Multiplicity Adjustments: Use Benjamini-Hochberg correction for high-throughput datasets .
Tables for Reference
Q. Table 1. Key Physicochemical Properties of Actinomycin D
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C62H86N12O16 | |
| Melting Point | 240–260°C | |
| Solubility | DMSO, ethanol; insoluble in H2O | |
| Stability | Light-sensitive; store at -20°C |
Q. Table 2. Common Experimental Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Variable cell viability | Pre-screen with dose-response curves |
| Residual transcription | Combine with α-amanitin |
| Off-target apoptosis | Use caspase inhibitors (e.g., Z-VAD-FMK) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
